molecular formula C19H19F2N3O3 B2788787 N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide CAS No. 1705476-87-4

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide

Cat. No.: B2788787
CAS No.: 1705476-87-4
M. Wt: 375.376
InChI Key: ZJZQBCHBRQXSCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is a synthetic organic compound characterized by the presence of difluorophenyl and hydroxyindolinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide typically involves the following steps:

    Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine to form the oxalamide core.

    Introduction of the difluorophenyl group: This step involves the reaction of the oxalamide intermediate with 2,5-difluoroaniline under suitable conditions.

    Attachment of the hydroxyindolinyl group: The final step involves the reaction of the intermediate with 2-hydroxy-2-(1-methylindolin-5-yl)ethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions such as:

  • Use of catalysts to increase reaction efficiency.
  • Controlled temperature and pressure conditions to ensure high yield and purity.
  • Implementation of continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The oxalamide group can be reduced to form an amine.

    Substitution: The difluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.

    Materials Science: Utilized in the synthesis of novel materials with specific properties.

    Chemical Research: Employed as a reagent or intermediate in various organic synthesis reactions.

Mechanism of Action

The mechanism of action of N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by:

    Binding to active sites: Inhibiting or activating enzymatic activity.

    Modulating signaling pathways: Affecting cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

    N1-(2,5-difluorophenyl)-N2-(2-hydroxyethyl)oxalamide: Lacks the indolinyl group.

    N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)acetamide: Contains an acetamide group instead of an oxalamide group.

Uniqueness

N1-(2,5-difluorophenyl)-N2-(2-hydroxy-2-(1-methylindolin-5-yl)ethyl)oxalamide is unique due to the presence of both difluorophenyl and hydroxyindolinyl groups, which may confer specific chemical and biological properties not found in similar compounds.

Properties

IUPAC Name

N'-(2,5-difluorophenyl)-N-[2-hydroxy-2-(1-methyl-2,3-dihydroindol-5-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F2N3O3/c1-24-7-6-11-8-12(2-5-16(11)24)17(25)10-22-18(26)19(27)23-15-9-13(20)3-4-14(15)21/h2-5,8-9,17,25H,6-7,10H2,1H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZQBCHBRQXSCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=C(C=CC(=C3)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.